3-Bromo-5-chlorothiophene-2-sulfonyl chloride

Description

Properties

IUPAC Name |

3-bromo-5-chlorothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2O2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWGXKAPAGXFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372039 | |

| Record name | 3-bromo-5-chlorothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-72-8 | |

| Record name | 3-Bromo-5-chloro-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-chlorothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chlorothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-5-chlorothiophene-2-sulfonyl chloride

CAS Number: 175205-72-8

Introduction

3-Bromo-5-chlorothiophene-2-sulfonyl chloride is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and organic synthesis.[1] Its thiophene core, substituted with two different halogens (bromine and chlorine) and a highly reactive sulfonyl chloride group, provides a unique platform for the construction of complex molecular architectures.[2][3] The strategic placement of these functional groups allows for selective transformations, making it an invaluable intermediate in the synthesis of pharmaceutical agents and other high-value chemicals.[1][4] This guide provides an in-depth analysis of its synthesis, chemical properties, and key applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 175205-72-8 | [2][4][5][6][7] |

| Molecular Formula | C₄HBrCl₂O₂S₂ | [2][3] |

| Molecular Weight | 295.99 g/mol | [2][3] |

| Appearance | Pale brown solid or semi-solid | [1][8] |

| Purity | ≥95-98% | [2][8] |

| Melting Point | 34-36°C | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere, in a dark and dry place | [1][6][8] |

| IUPAC Name | This compound | [4][5] |

| InChI Key | IJWGXKAPAGXFRO-UHFFFAOYSA-N | [5][8] |

| SMILES | C1=C(Cl)SC(=C1Br)S(=O)(=O)Cl | [2] |

Synthesis and Mechanistic Insights

The primary industrial synthesis of this compound involves the direct sulfonylation of 3-bromo-5-chlorothiophene.[2][3] This reaction is a classic example of electrophilic aromatic substitution on a thiophene ring.

Protocol: Sulfonylation of 3-Bromo-5-chlorothiophene

Causality: The choice of chlorosulfonic acid (HSO₃Cl) as the sulfonating agent is driven by its high reactivity, which is necessary to functionalize the electron-deficient thiophene ring, further deactivated by the presence of two electron-withdrawing halogen atoms. The reaction is typically performed at a low temperature to control the exothermicity and minimize side reactions.[2][3]

Step-by-Step Methodology:

-

Reaction Setup: A solution of 3-bromo-5-chlorothiophene in a suitable inert solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a dropping funnel and a thermometer, and cooled to 0-5°C in an ice bath.[2][3]

-

Addition of Sulfonating Agent: Chlorosulfonic acid (typically 1.5 equivalents) is added dropwise to the cooled solution, maintaining the internal temperature below 5°C.[2][3] The slow addition is crucial to control the reaction rate and prevent overheating.

-

Reaction Monitoring: The reaction mixture is stirred at 0-5°C until the starting material is consumed, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction is carefully quenched by pouring the mixture onto crushed ice. The product is then extracted with an organic solvent like dichloromethane.[2][3]

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.[2][3]

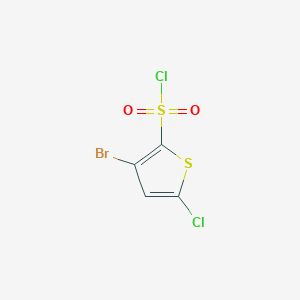

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards nucleophiles.[2][3] This functional group readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives, respectively.[2][3]

Formation of Sulfonamides: A Gateway to Bioactive Molecules

The reaction with primary and secondary amines to form sulfonamides is one of the most important transformations of this compound. The resulting thiophene sulfonamide scaffold is a key structural motif in a variety of biologically active molecules.[1]

Caption: General reaction of this compound with amines.

Case Study: Synthesis of Brinzolamide

A prominent example of the application of this compound is in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[4] While multiple synthetic routes to Brinzolamide exist, several patented methods utilize intermediates derived from this compound or its close analogs. The core of the synthesis involves the formation of a sulfonamide and subsequent cyclization and functionalization steps. It serves as a key pharmaceutical intermediate in the production of this important drug.[4]

Applications in Proteomics

Beyond its role in small molecule synthesis, this compound has found applications in the field of proteomics.[2][3] The electrophilic sulfonyl chloride group can be used to covalently modify nucleophilic residues on peptides and proteins, such as the epsilon-amino group of lysine. This allows for the introduction of a thiophene-based tag, which can be used for various purposes, including protein identification and quantification.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Handling: Use only under a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[6][7][8]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[6] If swallowed, do NOT induce vomiting and seek immediate medical assistance.[6] In case of skin contact, wash off immediately with soap and plenty of water.[6]

Conclusion

This compound is a versatile and highly valuable reagent for chemical synthesis and drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of new pharmaceuticals and other advanced materials.

References

- Process for the preparation of brinzolamide. (n.d.).

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. This compound|175205-72-8 [benchchem.com]

- 3. US8344136B2 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. fishersci.fr [fishersci.fr]

- 7. canbipharm.com [canbipharm.com]

- 8. This compound | 175205-72-8 [sigmaaldrich.com]

Introduction: The Strategic Importance of a Multifunctional Thiophene Derivative

An In-depth Technical Guide to 3-Bromo-5-chlorothiophene-2-sulfonyl chloride: A Core Intermediate in Modern Chemistry

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 175205-72-8) has emerged as a pivotal heterocyclic intermediate, valued for its densely functionalized thiophene core.[1] The presence of a highly reactive sulfonyl chloride group, alongside two distinct halogen atoms (bromine and chlorine), provides medicinal chemists and material scientists with a versatile platform for molecular elaboration.[2] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and handling, providing researchers with the foundational knowledge required to leverage this potent reagent in their work. Its utility is underscored by its role as a key precursor in the synthesis of various pharmaceutical candidates, including inhibitors for proteases and kinases, where the thiophene sulfonamide scaffold is often critical for target engagement.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application. This compound is a pale brown solid under standard conditions, though it may also be encountered as a semi-solid or liquid.[1] Its key identifiers and properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 295.99 g/mol | [2][3][4] |

| Molecular Formula | C₄HBrCl₂O₂S₂ | [2][3] |

| CAS Number | 175205-72-8 | [3] |

| Appearance | Pale brown solid | [1] |

| Melting Point | 34-36°C | [1] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | C1=C(SC(=C1Br)S(=O)(=O)Cl)Cl | [3] |

| InChI Key | IJWGXKAPAGXFRO-UHFFFAOYSA-N | [3][5] |

Molecular Structure Visualization

The arrangement of the functional groups on the thiophene ring dictates the molecule's reactivity profile. The sulfonyl chloride group at position 2 is the primary site for nucleophilic attack, while the bromine at position 3 and chlorine at position 5 offer opportunities for subsequent cross-coupling reactions.

Caption: 2D structure of this compound.

Reactivity Profile: A Hub for Chemical Diversification

The synthetic utility of this compound stems from its highly electrophilic sulfonyl chloride group (-SO₂Cl). This functional group readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reactivity is the cornerstone of its application in medicinal chemistry.

-

Expertise & Causality: The electron-withdrawing nature of the bromine and chlorine substituents on the thiophene ring enhances the electrophilicity of the sulfonyl chloride group, thereby increasing its reactivity towards nucleophiles.[2] This electronic effect also contributes to the overall stability of the molecule compared to non-halogenated analogs.[2] This predictable reactivity allows for the reliable formation of sulfonamide linkages, a common motif in pharmacologically active molecules.

Caption: General reactivity pathway with nucleophiles.

Synthesis Protocol: Controlled Sulfonylation

The most common and direct method for preparing this compound is through the electrophilic aromatic substitution of 3-bromo-5-chlorothiophene using chlorosulfonic acid (HSO₃Cl).[2] The protocol requires careful control of reaction conditions to prevent side reactions and ensure a high yield of the desired product.

Step-by-Step Experimental Protocol

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-bromo-5-chlorothiophene.

-

Temperature Control (Critical Step): The reaction vessel is cooled to a temperature between 0°C and 5°C using an ice-salt bath. Justification: This step is crucial to manage the highly exothermic nature of the reaction between the thiophene derivative and chlorosulfonic acid, minimizing the formation of undesired byproducts.[2]

-

Reagent Addition: Chlorosulfonic acid is added dropwise from the addition funnel to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C. A molar ratio of approximately 1.5:1 (chlorosulfonic acid to thiophene) is typically used to drive the reaction to completion.[2]

-

Reaction Monitoring: The reaction mixture is stirred at 0-5°C for an additional 1-2 hours after the addition is complete. Progress can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is carefully quenched by slowly pouring the mixture over crushed ice with vigorous stirring.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with a suitable organic solvent, such as dichloromethane.[2]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield the final compound.[2]

Synthesis Workflow Diagram

Caption: Key application areas stemming from the core scaffold.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a corrosive material that requires careful handling.

-

Trustworthiness & Self-Validation: Adherence to established safety protocols is a self-validating system for ensuring researcher safety and experimental integrity. All handling should be performed in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. [6][7] Key Hazard Information:

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage. [6] |

| H318 | Causes serious eye damage. [6] |

| Water Reactivity | Decomposes in contact with water. [6] |

Handling and Storage Recommendations:

-

Handling: Avoid contact with skin, eyes, and clothing. [7]Do not breathe dust or vapor. [4]In case of contact, rinse immediately and thoroughly with water and seek medical attention. [6]* Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). [1]Recommended storage temperature is between 2-8°C. [1]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined reactivity, coupled with multiple sites for diversification, establishes it as an indispensable building block in the synthesis of high-value compounds, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to fully exploit its synthetic potential.

References

-

Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-5-chlorothiophene-2-sulfonyl chloride. [Link]

Sources

- 1. This compound|175205-72-8 [benchchem.com]

- 2. This compound|175205-72-8 [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. This compound | 175205-72-8 [sigmaaldrich.com]

- 6. fishersci.fr [fishersci.fr]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 3-Bromo-5-chlorothiophene-2-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride, a key intermediate in pharmaceutical and materials science. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.

Core Chemical Identity and Physicochemical Properties

This compound (CAS No. 175205-72-8) is a polysubstituted heterocyclic compound featuring a thiophene ring functionalized with a reactive sulfonyl chloride group, a bromine atom, and a chlorine atom.[1][2] This unique substitution pattern imparts specific reactivity and properties that are valuable in organic synthesis.

The strategic placement of electron-withdrawing groups (sulfonyl chloride, bromine, and chlorine) on the thiophene ring enhances the stability of the molecule compared to its non-halogenated counterparts.[3] The sulfonyl chloride moiety is a highly reactive electrophilic center, making it susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.[3]

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | Value for this compound | Value for 3-Bromo-2-chlorothiophene-5-sulfonyl chloride (Isomer) | Source |

| CAS Number | 175205-72-8 | 166964-35-8 | [1],[4] |

| Molecular Formula | C₄HBrCl₂O₂S₂ | C₄HBrCl₂O₂S₂ | [1] |

| Molecular Weight | 295.99 g/mol | 295.99 g/mol | [1] |

| Physical Form | Solid or semi-solid or liquid | Solid | |

| Melting Point | Data not available | 63-65 °C | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | Data not available |

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the electrophilic aromatic substitution of 3-bromo-5-chlorothiophene with chlorosulfonic acid.[3] This reaction is a well-established method for the preparation of aryl sulfonyl chlorides.

Diagram 2: Synthesis of this compound

Caption: Synthetic pathway to the target compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on the known reactivity of thiophenes with chlorosulfonic acid.

Materials:

-

3-bromo-5-chlorothiophene

-

Chlorosulfonic acid

-

Thionyl chloride (optional, to improve yield)

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromo-5-chlorothiophene.

-

Cooling: Cool the flask to 0-5°C in an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred solution of 3-bromo-5-chlorothiophene. The temperature should be maintained below 10°C throughout the addition. Causality: This exothermic reaction is controlled at low temperatures to prevent unwanted side reactions and decomposition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Causality: This step quenches the reaction and precipitates the product.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization.

Reactivity and Key Applications

The high reactivity of the sulfonyl chloride group makes this compound a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.

Sulfonamide Formation

A primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental to the construction of various biologically active molecules.

Diagram 3: General Reaction of this compound with an Amine

Caption: Formation of a sulfonamide derivative.

Application in the Synthesis of Brinzolamide

This compound is a key intermediate in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[5] While the exact industrial synthesis of Brinzolamide may involve proprietary steps, the formation of a sulfonamide bond is a critical transformation.

Experimental Protocol: Representative Sulfonamide Synthesis

The following is a generalized protocol for the reaction of this compound with an amine, based on procedures described in the synthesis of related compounds.[6]

Materials:

-

This compound

-

A primary or secondary amine (e.g., (R)-3-amino-1-(3-methoxypropyl)pyrrolidine for a Brinzolamide analog)

-

A suitable solvent (e.g., tetrahydrofuran, dichloromethane)

-

A base (e.g., triethylamine, pyridine)

-

1N HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the amine and the base in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0-5°C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound in the same solvent to the cooled amine solution. Causality: The slow addition at low temperature helps to control the exothermic reaction and minimize side products.

-

Reaction: Stir the reaction mixture at 0-5°C for 30 minutes, then allow it to warm to room temperature and stir for several hours until the reaction is complete.

-

Work-up: Quench the reaction with water.

-

Extraction: Extract the product into a suitable organic solvent.

-

Washing: Wash the organic layer sequentially with 1N HCl solution, saturated sodium bicarbonate solution, and brine. Causality: The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude sulfonamide by column chromatography or recrystallization.

Spectroscopic Characterization (Illustrative)

-

¹H NMR: A singlet in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the single proton on the thiophene ring.

-

¹³C NMR: Four signals in the aromatic region corresponding to the four carbon atoms of the thiophene ring. The carbon bearing the sulfonyl chloride group would be the most downfield, followed by the carbons attached to the halogens.

-

IR Spectroscopy: Characteristic strong absorption bands for the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch).[7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its utility is primarily driven by the electrophilic nature of the sulfonyl chloride group, enabling the formation of sulfonamides and other derivatives. Its role as a key intermediate in the synthesis of pharmaceuticals like Brinzolamide underscores its importance in drug discovery and development. Researchers and scientists working with this compound should have a thorough understanding of its properties, synthesis, and reactivity, and always adhere to strict safety protocols.

References

- Google Patents. (n.d.). Process for the preparation of brinzolamide.

- Google Patents. (n.d.). Process for preparing brinzolamide.

- Google Patents. (n.d.). Method for preparation of brinzolamide and intermediates thereof.

-

PubChem. (n.d.). Process for preparing brinzolamide - Patent WO-2010103115-A1. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzoyl chloride. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 175205-72-8 [sigmaaldrich.com]

- 3. This compound|175205-72-8 [benchchem.com]

- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. KR101564401B1 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]

- 6. WO2010103115A1 - Process for preparing brinzolamide - Google Patents [patents.google.com]

- 7. acdlabs.com [acdlabs.com]

3-Bromo-5-chlorothiophene-2-sulfonyl chloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride

Executive Summary

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. As a crucial intermediate in the synthesis of pharmaceuticals such as the carbonic anhydrase inhibitor brinzolamide, rigorous confirmation of its specific isomeric structure is paramount for ensuring reaction success, product purity, and regulatory compliance.[1] This document moves beyond simple data reporting, offering a logical, field-proven strategy that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each analytical step is explained with an emphasis on the causality behind experimental choices, creating a self-validating system where data from each technique corroborates the others. This guide is intended for researchers, analytical scientists, and process chemists in the pharmaceutical and chemical industries who require a definitive protocol for structural verification.

Introduction: The Imperative for Unambiguous Identification

Chemical Identity and Significance

This compound is a polysubstituted heterocyclic compound with the following key identifiers:

Its primary significance lies in its role as a sophisticated building block in medicinal chemistry. The thiophene core is a well-established scaffold in drug discovery, and the specific arrangement of the bromo, chloro, and sulfonyl chloride substituents on this molecule makes it a valuable precursor for complex targets.[6][7]

The Analytical Challenge: Isomerism

The synthesis of substituted thiophenes can potentially yield several isomers, each with distinct physical and reactive properties. For this specific molecular formula, potential isomers include:

-

Target Isomer: this compound

-

Potential Isomer 1: 3-Bromo-2-chlorothiophene-5-sulfonyl chloride (CAS: 166964-35-8)[8]

-

Potential Isomer 2: 5-Bromo-2-chlorothiophene-3-sulfonyl chloride (CAS: 1423028-87-8)[9]

Mistaking one isomer for another can lead to failed syntheses, unexpected side products, and significant delays in development timelines. Therefore, a robust analytical strategy is not merely a quality control step but a foundational requirement for its use. This guide details such a strategy, ensuring confident identification.

Foundational Analysis: Molecular Formula and Functional Groups

The initial analytical phase aims to confirm the elemental composition and the presence of key functional groups. This is achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Decoding the Molecular Formula

Mass spectrometry is the premier technique for determining a compound's molecular weight and, with high resolution, its elemental formula. For an organohalogen compound like this compound, the isotopic distribution provides a unique and definitive signature.

Expertise & Causality: The presence of both bromine and chlorine, which have distinctive natural isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1), creates a highly characteristic cluster of peaks in the mass spectrum.[10][11] Observing this specific pattern for the molecular ion is powerful initial evidence for the presence of one Br and two Cl atoms in the molecule. High-Resolution Mass Spectrometry (HRMS) further validates the structure by providing a highly accurate mass measurement, which can be used to confirm the elemental formula (C₄HBrCl₂O₂S₂) to within a few parts per million (ppm).

Data Presentation: Predicted Isotopic Pattern

The table below outlines the expected molecular ion cluster for C₄HBrCl₂O₂S₂. The pattern arises from the various combinations of ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes.

| Ion | Isotope Combination | Approximate m/z | Expected Relative Intensity (%) |

| [M]⁺ | C₄H(⁷⁹Br)(³⁵Cl)₂(O₂)S₂ | 293.8 | 76.5 |

| [M+2]⁺ | C₄H(⁸¹Br)(³⁵Cl)₂(O₂)S₂ / C₄H(⁷⁹Br)(³⁵Cl)(³⁷Cl)O₂S₂ | 295.8 | 100.0 |

| [M+4]⁺ | C₄H(⁸¹Br)(³⁵Cl)(³⁷Cl)O₂S₂ / C₄H(⁷⁹Br)(³⁷Cl)₂O₂S₂ | 297.8 | 49.3 |

| [M+6]⁺ | C₄H(⁸¹Br)(³⁷Cl)₂(O₂)S₂ | 299.8 | 8.0 |

Note: Intensities are calculated based on natural isotopic abundances and are normalized to the most abundant peak in the cluster.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., acetonitrile or dichloromethane).

-

Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with a soft ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Infuse the sample solution directly into the ion source. Acquire data in positive or negative ion mode over a mass range of m/z 100-500.

-

Analysis: Examine the resulting spectrum for the characteristic molecular ion cluster predicted in the table above. Calculate the elemental composition from the accurate mass of the monoisotopic peak ([M]⁺) and compare it to the theoretical value for C₄HBrCl₂O₂S₂.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[12]

Expertise & Causality: The primary goal here is to confirm the presence of the sulfonyl chloride (-SO₂Cl) group. This group exhibits two very strong and characteristic S=O stretching absorptions.[13] The asymmetric stretch appears at a higher wavenumber than the symmetric stretch. Additionally, a strong band corresponding to the S-Cl stretch is expected at a lower frequency.[14] The presence of these specific bands provides strong, direct evidence for the sulfonyl chloride moiety.

Data Presentation: Expected Infrared Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3120 - 3100 | C-H stretch (aromatic, thiophene) | Weak |

| 1520 - 1400 | C=C stretch (aromatic ring) | Medium to Weak |

| 1380 - 1360 | SO₂ asymmetric stretch | Strong |

| 1190 - 1170 | SO₂ symmetric stretch | Strong |

| 750 - 700 | C-Cl stretch | Strong |

| 650 - 550 | C-Br stretch | Medium to Strong |

| 600 - 500 | S-Cl stretch | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Collection: With the clean, empty ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Process the resulting spectrum (background-corrected) and identify the key absorption bands, comparing them to the expected values in the table.

Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS and IR confirm the formula and functional groups, NMR spectroscopy provides the definitive evidence of atomic connectivity, allowing for the unambiguous differentiation between isomers.[15]

Expertise & Causality: The chemical environment of each proton and carbon atom in the molecule is unique, leading to distinct signals (resonances) in the NMR spectrum. The position of these signals (chemical shift), their splitting patterns (for ¹H), and their number directly map to the molecular structure. For this compound, the key is that there is only one proton on the thiophene ring, located at the C4 position. Its chemical shift is highly sensitive to the adjacent substituents (Br at C3 and Cl at C5), providing a unique fingerprint to distinguish it from other isomers which would have a proton in a different electronic environment.

¹H NMR Spectroscopy: The Lone Proton

The ¹H NMR spectrum is expected to be remarkably simple, containing a single resonance.

-

Prediction: A sharp singlet will be observed. The absence of any adjacent protons means there will be no spin-spin coupling.

-

Chemical Shift: The proton at C4 is flanked by a bromine atom and the thiophene sulfur atom, and is on a ring with two other strongly electron-withdrawing groups (Cl and SO₂Cl). This will cause its resonance to appear significantly downfield (at a higher ppm value) compared to unsubstituted thiophene (which appears around 7.1-7.3 ppm).[16][17] A chemical shift in the range of 7.5 - 7.8 ppm is anticipated.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide a map of the carbon framework.

-

Prediction: Four distinct signals will be observed in the aromatic region, corresponding to the four unique carbon atoms of the thiophene ring (C2, C3, C4, C5).

-

Chemical Shift: The chemical shifts will be diagnostic. C2, C3, and C5, being directly attached to electronegative substituents, will have their resonances shifted to characteristic positions. C4, the only carbon attached to a hydrogen, will have a different chemical shift that can be confirmed with a DEPT experiment or HSQC. The specific pattern of these four shifts is unique to this isomer.

Data Presentation: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.5 - 7.8 | Singlet (s) | H-4 |

| ¹³C | 140 - 145 | Singlet | C-2 (bearing SO₂Cl) |

| ¹³C | 120 - 125 | Singlet | C-3 (bearing Br) |

| ¹³C | 130 - 135 | Singlet | C-4 (bearing H) |

| ¹³C | 135 - 140 | Singlet | C-5 (bearing Cl) |

Note: Predicted shifts are estimates based on substituent effects on thiophene rings. Actual values should be determined experimentally.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity and resolution.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signal and reference both spectra to TMS. Compare the observed chemical shifts and multiplicities to the predicted data.

Integrated Elucidation Strategy: A Validated Workflow

The true power of this analytical approach lies not in any single technique, but in their combined, synergistic application.[18][19] Each result validates the others, building an irrefutable case for the final structure. The logical flow of this process is critical for ensuring efficiency and accuracy.

Mandatory Visualization: The Structure Elucidation Workflow

Caption: Integrated workflow for the structure elucidation of this compound.

This workflow represents a self-validating system. The molecular formula from MS must be consistent with the functional groups seen in IR and the signals observed in NMR. For instance, if HRMS confirms the formula C₄HBrCl₂O₂S₂, but the characteristic SO₂Cl stretches are absent in the IR spectrum, a critical inconsistency has been identified that must be resolved. Likewise, if the ¹H NMR shows more than one singlet in the aromatic region, the sample is either impure or not the target isomer. Only when all three techniques provide a consistent and coherent dataset can the structure be considered unambiguously elucidated.

Conclusion

The structural elucidation of this compound is a clear-cut process when a logical, multi-technique approach is employed. The definitive analytical signatures are:

-

Mass Spectrometry: A molecular ion cluster centered around m/z 294-300, exhibiting the characteristic isotopic pattern for one bromine and two chlorine atoms, and an accurate mass measurement consistent with the formula C₄HBrCl₂O₂S₂.

-

Infrared Spectroscopy: Strong, characteristic absorption bands for the sulfonyl chloride group, specifically the SO₂ asymmetric (~1370 cm⁻¹) and symmetric (~1180 cm⁻¹) stretches.

-

NMR Spectroscopy: A single proton resonance (singlet) in the ¹H NMR spectrum in the downfield aromatic region (δ ≈ 7.5-7.8 ppm) and four distinct carbon resonances in the ¹³C NMR spectrum, confirming the substitution pattern.

By systematically applying this integrated workflow, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this vital chemical intermediate, ensuring the integrity of their subsequent research and manufacturing processes.

References

-

Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC - NIH. [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. [Link]

-

(PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - ResearchGate. [Link]

-

FT-IR spectrum of P-Iodobenzene sulfonyl chloride. - ResearchGate. [Link]

-

THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES - Canadian Science Publishing. [Link]

-

Investigation of the halogen‐bonding interactions by using ¹H NMR spectroscopy. - ResearchGate. [Link]

-

Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents - CORE. [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]

-

Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica - American Chemical Society. [Link]

-

16.9: Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. [Link]

-

Synthesis and Characterization of the Novel Thiophene Derivatives - ResearchGate. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Thiophene - Wikipedia. [Link]

-

Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC - NIH. [Link]

-

Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction | Journal of the American Chemical Society. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

-

This compound (C4HBrCl2O2S2) - PubChemLite. [Link]

-

Techniques and Methods of Identification - ResearchGate. [Link]

-

Thiophene - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

-

Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate. [Link]

-

Techniques for the detection and identification of amphetamines and amphetamine-like substances - PubMed. [Link]

-

Combine analytical techniques for confident identification of fentanyl analogs - 2023. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 175205-72-8 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 175205-72-8 [sigmaaldrich.com]

- 5. This compound | 175205-72-8 [chemicalbook.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. 1423028-87-8|5-Bromo-2-chlorothiophene-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acdlabs.com [acdlabs.com]

- 13. benchchem.com [benchchem.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 19. benchchem.com [benchchem.com]

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the ¹H NMR Analysis of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride

This guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound (CAS 175205-72-8). Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will cover the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a systematic approach to data processing and interpretation. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in your analytical outcomes.

This compound is a polysubstituted heterocyclic compound with significant utility in medicinal chemistry. It serves as a critical building block in the synthesis of various pharmaceutical agents, most notably as a key intermediate for Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[1] Given its role in drug manufacturing, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and versatile analytical techniques for the structural elucidation of small molecules.[2][3][4] Its ability to provide detailed, atomic-level information about molecular structure, connectivity, and environment makes it indispensable in the pharmaceutical industry.[5][6] This guide will demonstrate how a thoughtful ¹H NMR analysis provides definitive proof of identity for this compound.

Part 1: Theoretical ¹H NMR Analysis — Predicting the Spectrum from First Principles

Before stepping into the laboratory, a robust theoretical analysis of the molecule allows us to predict the expected ¹H NMR spectrum. This predictive approach is a cornerstone of efficient structural analysis, transforming the experimental process from a discovery exercise into a targeted confirmation.

Molecular Structure and Proton Environment

The structure of this compound is foundational to its NMR spectrum. The thiophene ring is substituted at four of its five positions, leaving a solitary proton at the C4 position.

Chemical Structure:

-

C2: Sulfonyl chloride (-SO₂Cl) group

-

C3: Bromine (-Br) atom

-

C4: Hydrogen (-H) atom

-

C5: Chlorine (-Cl) atom

The central analytical task is to predict the chemical shift, multiplicity, and integration of this single C4 proton.

Causality of Substituent Effects on Chemical Shift

The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment.[7] Electron density shields the nucleus from the applied magnetic field, causing its signal to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups decrease electron density, deshielding the nucleus and shifting its signal to a higher chemical shift (downfield).[8]

In this compound, the lone proton at C4 is flanked by powerful electron-withdrawing substituents:

-

Sulfonyl Chloride Group (-SO₂Cl): This is an exceptionally strong electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms and the positive formal charge on the sulfur atom. Its influence is exerted through both inductive and resonance effects, significantly reducing electron density across the entire thiophene ring.

-

Halogens (-Br and -Cl): Both bromine and chlorine are highly electronegative, withdrawing electron density from the ring via the sigma bond framework (inductive effect).

The cumulative effect of these three substituents is a profound deshielding of the proton at the C4 position. While a typical proton on an unsubstituted thiophene ring resonates around 7.0-7.3 ppm[9], the intense electron-withdrawing nature of the -SO₂Cl, -Br, and -Cl groups will shift this signal considerably further downfield. Studies on other substituted thiophenes confirm that electron-withdrawing groups consistently lead to downfield shifts of the ring protons.[10][11]

Predicted ¹H NMR Spectrum

Based on the principles outlined above, we can confidently predict the key features of the ¹H NMR spectrum.

-

Chemical Shift (δ): Given the strong, cumulative deshielding, the chemical shift for the C4 proton is anticipated to be in the 7.6 - 8.0 ppm range. This estimation is based on foundational data for less substituted thiophenes and accounts for the additive effects of the multiple withdrawing groups.[10]

-

Integration: As there is only one proton of this type in the molecule, the integrated area under this signal will correspond to 1H .[7]

-

Multiplicity (Splitting): Spin-spin coupling occurs between non-equivalent protons, typically over two or three bonds. Since the C4 proton has no neighboring protons on adjacent carbon atoms, it will not be split. Therefore, its signal will appear as a singlet (s) .[7]

This combination of a single peak, a downfield chemical shift, an integral of one, and singlet multiplicity creates a unique and definitive spectral signature for this molecule.

| Predicted ¹H NMR Data for this compound | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H4 | 7.6 - 8.0 | Singlet (s) | 1H |

Part 2: Experimental Protocol for High-Fidelity Data Acquisition

The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for structural confirmation and purity analysis. The choices within this protocol are driven by the need for accuracy, resolution, and reproducibility.

Workflow for NMR Data Acquisition and Analysis

The logical flow from sample preparation to final structural elucidation is a systematic process designed to ensure data integrity at every stage.

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical for acquiring a high-quality spectrum. The choice of solvent is paramount; it must dissolve the analyte without contributing interfering signals in the region of interest.

-

Procedure: a. Accurately weigh 5-10 mg of this compound and place it in a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for a wide range of organic compounds and its residual proton signal (~7.26 ppm) does not typically interfere with the expected downfield signal of the analyte. c. Add a small drop of Tetramethylsilane (TMS) to serve as the internal standard for chemical shift referencing (δ = 0.00 ppm).[12] d. Gently swirl or vortex the vial until the solid is completely dissolved. e. Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Setup and Calibration:

-

Rationale: Optimizing the magnetic field homogeneity (shimming) is essential for achieving sharp, well-resolved peaks and accurate integrations.

-

Procedure: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer's field frequency onto the deuterium signal from the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment. c. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for the narrowest possible peak shape for the solvent signal.

-

-

¹H NMR Data Acquisition:

-

Rationale: The chosen acquisition parameters are a balance between obtaining a good signal-to-noise ratio and minimizing the experiment time. The relaxation delay is particularly important for quantitative accuracy.

-

Protocol Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on a Bruker spectrometer) is sufficient.

-

Spectral Width (SW): Set a spectral width of approximately 12 ppm (e.g., from -1 to 11 ppm) to ensure the signals for both the analyte and TMS are captured.

-

Number of Scans (NS): Acquire 8 to 16 scans. This is typically enough to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds. This ensures that the single proton has fully relaxed between pulses, which is crucial for the resulting peak integral to be quantitatively accurate.

-

-

Part 3: Data Processing, Interpretation, and Validation

Once the raw data (Free Induction Decay, or FID) is acquired, it must be processed into an interpretable spectrum.

Data Processing Steps

-

Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline at the base of the peak.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline across the spectrum is flat and at zero intensity. This is critical for accurate integration.

-

Referencing: Calibrate the spectrum by setting the chemical shift of the TMS signal to exactly 0.00 ppm.

-

Integration: Integrate the area under the signal(s) of interest. Calibrate the integral of the downfield singlet to a value of 1.00.

Interpretation and Structural Validation

The processed spectrum should be directly compared with the theoretical predictions from Part 1.

-

Confirmation of Identity: The presence of a single peak, a singlet , in the downfield region (expected ~7.6-8.0 ppm) with a relative integral of 1H provides powerful and unambiguous confirmation of the this compound structure. Any significant deviation from this pattern would suggest an incorrect structure or the presence of impurities.

-

Purity Assessment: An ideal spectrum will show only the singlet for the compound, the residual solvent peak (CDCl₃ at ~7.26 ppm), and the TMS reference signal. The absence of other signals is a strong indicator of high purity. Any additional peaks should be integrated and their chemical shifts analyzed to identify potential impurities, starting materials, or side products.

Conclusion

The ¹H NMR analysis of this compound is a clear example of the definitive power of modern spectroscopy in chemical and pharmaceutical development. The molecule's unique structure, with a single proton in a highly deshielded environment, gives rise to a simple yet unmistakable spectral signature: a downfield singlet. By combining a robust theoretical prediction with a meticulous experimental and data processing workflow, researchers can rapidly and confidently verify the structure and assess the purity of this vital synthetic intermediate, ensuring the quality and integrity of the materials progressing through the drug development pipeline.

References

- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.

- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem Technical Guides.

- NMR Spectroscopy Revolutionizes Drug Discovery. Labcompare.

- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.

- NMR Spectroscopy in Drug Discovery and Development. Labome.

- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.

- The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, Oxford Academic.

- The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, Oxford Academic.

- The substituent effects in thiophene compounds. I.

- 1H chemical shifts in NMR. Part 18.

- This compound. ChemScene.

- This compound | 175205-72-8. Sigma-Aldrich.

- This compound | 175205-72-8. Chemicalbook.

- Chemical Properties and Applications of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 175205-72-8. BenchChem.

- CAS 175205-72-8 this compound. Alfa Chemistry.

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Inform

- This compound (C4HBrCl2O2S2). PubChemLite.

- NMR - Interpret

- The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.

- How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. azooptics.com [azooptics.com]

- 7. acdlabs.com [acdlabs.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-bromo-5-chlorothiophene-2-sulfonyl chloride. As a key intermediate in pharmaceutical synthesis and materials science, rigorous characterization of this compound is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming its molecular structure by identifying its constituent functional groups.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering foundational principles, a detailed experimental protocol, in-depth spectral interpretation, and a summary of expected vibrational modes.

Introduction: The Role of Vibrational Spectroscopy in Compound Verification

This compound is a polysubstituted heterocyclic compound whose utility as a synthetic building block depends entirely on the correct arrangement of its functional groups: the thiophene ring, the bromo and chloro substituents, and the sulfonyl chloride moiety. Each of these groups possesses unique covalent bonds that vibrate at specific, quantized frequencies when excited by infrared radiation.[3]

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared light by a sample as a function of wavenumber, generating a unique spectral "fingerprint".[2] This fingerprint allows for the unambiguous confirmation of the compound's identity and purity by verifying the presence of its key functional groups. This guide elucidates the process of acquiring and interpreting the FT-IR spectrum of this specific molecule.

Molecular Structure and Theoretical Vibrational Modes

To properly interpret the FT-IR spectrum, one must first understand the molecular structure and the types of bond vibrations expected. The key functional groups and their characteristic vibrations are:

-

Thiophene Ring: As an aromatic heterocycle, the thiophene ring exhibits several characteristic vibrations:

-

C-H Stretching: The single remaining hydrogen on the aromatic ring (at position 4) will produce a C-H stretching vibration. Aromatic C-H stretches typically appear at wavenumbers slightly higher than 3000 cm⁻¹.[4]

-

C=C Stretching: The carbon-carbon double bonds within the aromatic ring give rise to stretching vibrations, typically in the 1600-1400 cm⁻¹ region.[4][5][6]

-

C-S Stretching: The carbon-sulfur bonds within the ring have stretching modes, often found in the 900-600 cm⁻¹ range.[7]

-

C-H Bending: The out-of-plane bending of the lone C-H bond is a key indicator of the substitution pattern and typically appears as a strong band in the 900-675 cm⁻¹ region.[4]

-

-

Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing group and produces very intense, characteristic absorption bands.

-

Asymmetric S=O Stretching: This is one of the strongest and most easily identifiable peaks in the spectrum, expected in the 1380-1340 cm⁻¹ range.[8][9]

-

Symmetric S=O Stretching: This is another strong peak, found at a lower frequency than the asymmetric stretch, typically between 1190-1160 cm⁻¹.[8][9]

-

S-Cl Stretching: The stretch for the sulfur-chlorine bond is found in the far-IR region, typically around 600-500 cm⁻¹ or even lower (around 375 cm⁻¹), and may be difficult to observe with standard mid-IR equipment.[9][10]

-

-

Halogen Substituents (C-Br, C-Cl):

The combination of these electronic and mass effects from the substituents will slightly shift the precise location of these peaks compared to an unsubstituted parent molecule.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FT-IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders like this compound due to its speed, ease of use, and lack of sample preparation.[13][14][15][16] The ATR accessory uses a crystal (commonly diamond) to create an evanescent wave that penetrates a small depth into the sample, yielding a high-quality spectrum.[13][14][17]

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

-

A single-reflection diamond ATR accessory.

Procedure:

-

Background Collection: Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the crystal and allow it to fully evaporate. Collect a background spectrum (typically 16-32 scans) of the empty ATR crystal. This is crucial for removing interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the this compound powder onto the center of the diamond crystal. A spatula tip's worth is sufficient.

-

Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the solid powder and the crystal surface, which is essential for a strong, high-quality signal.

-

Sample Spectrum Collection: Collect the sample spectrum using the same scan parameters as the background. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, release the pressure arm, remove the sample powder, and clean the crystal surface thoroughly with an appropriate solvent and a soft lab wipe.

Visualization of Key Structural Features and Analysis Workflow

To better understand the relationship between the molecular structure and the spectral analysis process, the following diagrams are provided.

Caption: Key functional groups on the this compound molecule.

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Spectral Interpretation: Assigning the Fingerprint

The resulting FT-IR spectrum should be analyzed by identifying the key absorption bands and assigning them to their corresponding molecular vibrations. The most significant peaks for confirming the structure are expected in the following regions:

-

~3100 cm⁻¹ (Weak to Medium): This peak corresponds to the C-H stretching vibration of the lone hydrogen on the thiophene ring.[4][18] Its presence confirms that the ring is trisubstituted, and its position above 3000 cm⁻¹ is characteristic of an aromatic C-H bond.[3]

-

1550-1400 cm⁻¹ (Multiple bands, Medium): This region will contain several peaks corresponding to the C=C stretching vibrations within the aromatic thiophene ring.[6][19] The presence of multiple bands here is a hallmark of an aromatic system.

-

1370-1350 cm⁻¹ (Strong, Sharp): This will be one of the most intense peaks in the entire spectrum and is definitively assigned to the asymmetric stretching of the S=O bonds in the sulfonyl chloride group.[3][8][9]

-

1180-1160 cm⁻¹ (Strong, Sharp): This second, highly intense peak is assigned to the symmetric stretching of the S=O bonds .[3][8][9] The presence of these two strong bands is conclusive evidence for the -SO₂- group.

-

Fingerprint Region (< 1000 cm⁻¹): This region is often complex but contains crucial information.

-

~850-750 cm⁻¹: A strong band in this area can often be attributed to the C-H out-of-plane bending, which is highly characteristic of the substitution pattern.[18]

-

~780-720 cm⁻¹: A strong absorption here is likely due to the C-Cl stretch from the chlorine atom attached to the ring.[9]

-

~690-550 cm⁻¹: This region is where the C-Br stretch is expected.[11][12] The S-Cl stretch may also appear in the lower end of this range.[9]

-

Data Summary Table

For clarity, the expected vibrational frequencies and their assignments are summarized below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| ~3100 | Aromatic C-H Stretch | Weak-Medium |

| 1550 - 1400 | Aromatic C=C Ring Stretch | Medium |

| 1370 - 1350 | SO₂ Asymmetric Stretch | Strong |

| 1180 - 1160 | SO₂ Symmetric Stretch | Strong |

| 850 - 750 | Aromatic C-H Out-of-Plane Bend | Medium-Strong |

| 780 - 720 | C-Cl Stretch | Medium-Strong |

| 690 - 550 | C-Br Stretch | Medium |

| 600 - 500 | S-Cl Stretch | Medium |

Conclusion

The FT-IR analysis of this compound provides a robust and definitive method for structural confirmation. The spectrum is dominated by two exceptionally strong absorption bands between 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, which are the unmistakable signatures of the sulfonyl chloride group's asymmetric and symmetric S=O stretches, respectively. Additional key features, including the aromatic C-H stretch above 3000 cm⁻¹, the C=C ring stretches, and various absorptions in the fingerprint region corresponding to C-H bending and C-Halogen stretches, collectively provide a unique spectral fingerprint. This fingerprint validates the presence of all key functional groups and their connectivity, confirming the compound's identity and making FT-IR an indispensable tool in its quality control and use in further chemical synthesis.

References

-

Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Journal of the Osaka University of Foreign Studies. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

International Journal of Scientific Research. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy - principles and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. Retrieved from [Link]

-

Canadian Science Publishing. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkane. Retrieved from [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

-

Numerade. (2023). At what frequency is a C=C bond or aromatic CC bond observed in IR spectroscopy?. Retrieved from [Link]

-

VPL. (n.d.). Thiophene (C₄H₄S). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 2. agilent.com [agilent.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. brainly.com [brainly.com]

- 7. journalwjarr.com [journalwjarr.com]

- 8. acdlabs.com [acdlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 14. mt.com [mt.com]

- 15. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 16. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 17. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 18. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 19. davuniversity.org [davuniversity.org]

A Comprehensive Technical Guide to the Stability and Storage of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride

Abstract: This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for 3-Bromo-5-chlorothiophene-2-sulfonyl chloride (CAS No. 175205-72-8). As a critical intermediate in pharmaceutical synthesis, including the production of brinzolamide, maintaining the integrity of this reagent is paramount for reproducible and successful research and development outcomes[1]. This document synthesizes data from safety data sheets, supplier specifications, and fundamental chemical principles to offer field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Hazard Profile

This compound is a highly reactive, halogenated heterocyclic compound. Its utility as a building block in medicinal chemistry stems from the electrophilic nature of its sulfonyl chloride moiety. A foundational understanding of its properties is essential before delving into stability considerations.

| Property | Value | Source(s) |

| CAS Number | 175205-72-8 | [2][3][4][5] |

| Molecular Formula | C₄HBrCl₂O₂S₂ | [2][3][4][6] |

| Molecular Weight | 295.99 g/mol | [2][3][4][7] |

| Physical Form | Solid, semi-solid, or liquid | [2] |

| Primary Hazard | Corrosive | [7][8] |

| GHS Statements | H314: Causes severe skin burns and eye damage | [2][8] |

| Signal Word | Danger | [2] |

Chemical Reactivity and Intrinsic Stability

The stability of this compound is dictated by the inherent reactivity of the sulfonyl chloride functional group, which is modulated by the electronic effects of the substituted thiophene ring.

The Electrophilic Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride (–SO₂Cl) group is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This high degree of electrophilicity makes it exceptionally reactive towards nucleophiles. While this is advantageous for synthetic reactions with alcohols or amines to form sulfonates and sulfonamides respectively, it is also the primary driver of its degradation[3][9].

Primary Degradation Pathway: Hydrolysis

The most significant factor affecting the stability of this compound is its sensitivity to moisture[8][10]. Sulfonyl chlorides readily react with water in an irreversible hydrolysis reaction to yield the corresponding sulfonic acid and hydrochloric acid[9]. This not only consumes the active reagent but also introduces corrosive acidic byproducts into the material, which can catalyze further degradation.

The reaction proceeds as follows: C₄HBrClS(SO₂Cl) + H₂O → C₄HBrClS(SO₃H) + HCl

This decomposition pathway underscores the critical need for a moisture-free environment during storage and handling[8].

Caption: Primary hydrolytic degradation pathway.

Electronic Stabilization from Ring Substituents

The presence of electron-withdrawing bromine and chlorine atoms on the thiophene ring contributes positively to the compound's overall stability when compared to non-halogenated analogs[3]. These substituents decrease the electron density of the thiophene ring, which in turn slightly reduces the reactivity of the sulfonyl chloride group, making it more resistant to spontaneous degradation, though it remains highly susceptible to nucleophilic attack.

Incompatible Materials

Beyond water, the compound's reactivity necessitates avoidance of certain material classes:

-

Bases and Amines: Will readily react to form sulfonamides, consuming the material[8][9].

-

Alcohols: Will react to form sulfonate esters[9].

-

Strong Oxidizing Agents & Strong Acids: These materials are generally incompatible and can lead to vigorous or uncontrolled reactions[8][10].

Recommended Storage and Handling Protocols

To ensure the long-term viability and purity of this compound, adherence to a strict storage and handling protocol is mandatory. The following conditions are based on a synthesis of supplier recommendations and chemical first principles.

| Parameter | Recommendation | Rationale (The "Why") |

| Temperature | 2–8 °C [2][4][10] | Reduces the kinetic rate of any potential degradation reactions. Refrigeration is key to minimizing thermal decomposition. |

| Atmosphere | Inert Gas (Argon or Nitrogen) [2][10] | Prevents exposure to atmospheric moisture, thereby inhibiting the primary hydrolysis degradation pathway. |

| Light | Store in a dark place [2] | Protects the compound from potential photolytic degradation, a common concern for complex organic molecules. |

| Container | Tightly sealed original container [7][8][10] | Ensures a robust barrier against moisture and atmospheric contaminants. Using the original supplier vial, often packed under inert gas, is the best practice. |

Handling Best Practices

-